molecular formula C12H12O B8678193 (2-Methylnaphthalen-1-yl)methanol

(2-Methylnaphthalen-1-yl)methanol

Cat. No.: B8678193
M. Wt: 172.22 g/mol
InChI Key: HZFBCINSFDDVLU-UHFFFAOYSA-N
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Description

(2-Methylnaphthalen-1-yl)methanol is a naphthalene derivative featuring a methyl group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 1-position. Evidence from synthesis protocols (e.g., (R)-(2-(2-Methylnaphthalen-1-yl)phenyl)methanol, 44% yield, colorless viscous product ) highlights its relevance in stereoselective reactions. The compound’s structure combines aromatic rigidity with polar functional groups, influencing its solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(2-methylnaphthalen-1-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7,13H,8H2,1H3

InChI Key

HZFBCINSFDDVLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methylnaphthalen-1-yl)methanol can be synthesized through several methods. One common approach involves the methylation of 2-methylnaphthalene using metal-impregnated mesoporous catalysts such as Cu/MCM-41 and Zr/MCM-41 zeolites . The reaction typically occurs at elevated temperatures around 400°C with a weight hourly space velocity of 1–3 h⁻¹.

Industrial Production Methods: Industrial production of this compound often involves the oxidation of 2-methylnaphthalene using oxidizing agents like dichromate . This method is efficient but generates industrial waste containing chromate, prompting the development of more environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: (2-Methylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Menadione: Formed through oxidation.

    Dimethylnaphthalene Isomers: Produced through methylation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methylnaphthalen-1-yl)methanol involves its interaction with molecular targets through its functional groups. For instance, the oxidation of 2-methylnaphthalene by OH radicals in the atmosphere leads to the formation of various adducts and dicarbonyl compounds . These reactions are initiated by the addition of OH radicals to the naphthalene ring, followed by subsequent reactions with oxygen and other atmospheric components.

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • (R)-(3-Methyl-2-(4-methylnaphthalen-1-yl)phenyl)methanol (4g): The addition of a methyl group on the phenyl ring (vs. naphthalene in the target compound) reduces steric hindrance near the hydroxymethyl group, resulting in lower synthetic yield (27% vs. 44% for 4f) .
  • [2-(Hydroxymethyl)naphthalen-1-yl]methanol: This diol analog (CAS 1796574-10-1) has two hydroxymethyl groups, enhancing hydrogen-bonding capacity and water solubility compared to the mono-hydroxymethyl target compound .

Aromatic System Modifications

  • (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol: Partial hydrogenation of the naphthalene ring reduces aromaticity, increasing solubility in nonpolar solvents. The methoxy group further enhances electron density, altering reactivity in electrophilic substitutions .
  • N-Methyl-2-(2-methylnaphthalen-1-yl)benzamide : Incorporation of an amide group introduces hydrogen-bonding sites, making it more polar than the target compound. NMR data (δ = 2.20–8.08 ppm) suggest distinct electronic environments compared to hydroxymethyl derivatives.

Key Observations :

  • Steric hindrance from methyl groups lowers yields in crowded environments (e.g., 4g: 27% vs. 4f: 44%) .
  • Methanol as a solvent () improves recovery of volatile analogs but may complicate purification for viscous products.

Physicochemical Properties

Solubility and Stability

  • Hydrogen Bonding: The title compound’s single hydroxymethyl group allows moderate water solubility, whereas diols (e.g., [2-(Hydroxymethyl)naphthalen-1-yl]methanol) form stronger intermolecular networks, increasing melting points .
  • Methoxy Derivatives: Compounds like (2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol exhibit improved lipid solubility due to reduced aromaticity and methoxy hydrophobicity .

Spectroscopic Data

  • 1H NMR Comparison :
    • Target Compound (hypothetical): Expected peaks for aromatic protons (δ 7.2–8.1 ppm) and hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm).
    • N-Methyl-2-(2-methylnaphthalen-1-yl)benzamide : Distinct methyl signals at δ 2.20 (s, 3H) and δ 2.37 (d, 3H) .

Toxicological and Environmental Considerations

  • 2-Methylnaphthalene: The parent hydrocarbon (without -CH₂OH) is associated with respiratory toxicity in animal studies .
  • Methanol Preservation: Methanol-based methods () show >80% recovery for volatile organics, suggesting compatibility with the title compound’s analysis.

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